6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
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Description
6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a pyridazinone derivative that has shown potential in the field of medicinal chemistry. It has been studied extensively for its various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. In
Scientific Research Applications
Pharmaceuticals
Pyridazinone derivatives are widely used in pharmaceuticals due to their broad spectrum of biological activity. They have been found to possess various pharmacological properties such as analgesic, anti-inflammatory, antimicrobial, and antidepressant activities .
Agrochemicals
These compounds exhibit useful plant growth regulating effects and are utilized in the development of agrochemicals to enhance crop production and protection .
Anti-Inflammatory Agents
Specific pyridazinone derivatives have been developed as potential PDE4 inhibitors, which control the intracellular level of cyclic adenosine monophosphate (cAMP). They are evaluated for their anti-inflammatory properties, particularly in respiratory diseases .
Cardiovascular Drugs
Initially explored for cardiovascular drugs, pyridazinone derivatives have shown promise in this field due to their influence on the pharmacodynamic profile related to heart diseases .
Anticancer Research
Some pyridazinone derivatives have shown anticancer activities, making them subjects of interest in cancer research for potential therapeutic applications .
Neurological Disorders
These derivatives also exhibit properties that are beneficial in treating neurological disorders such as depression, anxiety, and convulsions .
properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPVGIKHRFVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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